GR148672X
Overview
Description
GR148672X is a synthetic organic compound known for its role as an inhibitor of triacylglycerol hydrolase and carboxylesterase 1. It has a molecular formula of C15H11F3N2O2S and a molecular weight of 340.32 g/mol . This compound is primarily used in scientific research to study lipid metabolism and related metabolic diseases .
Mechanism of Action
GR148672X, also known as (2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione or 4,4,4-Trifluoro-1-(thiophen-2-yl)-2-(2-(m-tolyl)hydrazono)butane-1,3-dione, is a synthetic organic compound with a variety of potential applications in the field of biochemistry and pharmacology .
Target of Action
The primary target of this compound is Triacylglycerol Hydrolase (TGH) . TGH, also known as Carboxylesterase 1 (CES1), is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triacylglycerols.
Mode of Action
This compound acts as an inhibitor of TGH . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of triacylglycerols. The IC50 value of this compound for TGH is 4 nM, indicating a high degree of potency .
Biochemical Pathways
By inhibiting TGH, this compound impacts the lipid metabolism pathway . Specifically, it prevents the breakdown of triacylglycerols into glycerol and fatty acids, which can lead to a decrease in the levels of these metabolites in the body .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The inhibition of TGH by this compound can lead to a decrease in the levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in the body . This could potentially be beneficial in the treatment of conditions associated with high levels of these lipids, such as cardiovascular disease .
Biochemical Analysis
Biochemical Properties
GR148672X plays a significant role in biochemical reactions, particularly in lipid metabolism . It interacts with the enzyme TGH/CES1, selectively inhibiting its activity . This interaction affects the breakdown of triacylglycerols, influencing lipid levels in the body .
Cellular Effects
The effects of this compound on cells are primarily related to lipid metabolism. By inhibiting TGH/CES1, this compound can decrease plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism related to lipid processing and transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TGH/CES1 enzyme, inhibiting its activity . This prevents the breakdown of triacylglycerols, leading to decreased levels of various lipids in the plasma .
Dosage Effects in Animal Models
In animal models, specifically hamsters, this compound administered at a dosage of 25 mg/kg twice per day led to decreased plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and ApoB-100 . The effects of different dosages and any potential toxic or adverse effects at high doses are not currently available in the literature.
Metabolic Pathways
This compound is involved in lipid metabolism pathways, specifically the breakdown of triacylglycerols . It interacts with the TGH/CES1 enzyme, which plays a key role in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GR148672X involves multiple steps, starting with the preparation of 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione. This intermediate is then reacted with 3-methylphenylhydrazine to form the final product . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to enhance solubility .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories under controlled conditions. The process involves precise measurements and careful handling of reagents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: GR148672X primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and thienyl groups .
Common Reagents and Conditions:
Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and saline solutions are commonly used.
Catalysts: Ultrasonic assistance is often employed to enhance solubility and reaction rates.
Major Products: The major products formed from reactions involving this compound are typically derivatives that retain the core structure of the compound while incorporating additional functional groups .
Scientific Research Applications
GR148672X is extensively used in scientific research to study lipid metabolism and related metabolic diseases. It has been shown to decrease plasma levels of triglycerides, very low-density lipoprotein (VLDL), low-density lipoprotein (LDL) cholesterol, and apolipoprotein B-100 in animal models . This makes it a valuable tool for investigating the mechanisms underlying lipid disorders and potential therapeutic interventions .
Comparison with Similar Compounds
Triacylglycerol hydrolase inhibitors: Other inhibitors in this class include compounds like orlistat and tetrahydrolipstatin.
Carboxylesterase inhibitors: Compounds such as bis-p-nitrophenyl phosphate and diisopropyl fluorophosphate are also known to inhibit carboxylesterase activity.
Uniqueness of GR148672X: this compound stands out due to its high specificity and potency as an inhibitor of triacylglycerol hydrolase and carboxylesterase 1. Its ability to selectively target these enzymes without affecting others, such as lipoprotein lipase, makes it a valuable tool for research in lipid metabolism .
Biological Activity
GR148672X is a compound currently in preclinical development, primarily recognized for its role as a selective inhibitor of human carboxylesterase 1 (hCE1). This enzyme is significant in lipid metabolism and has implications in various metabolic disorders, including hypertriglyceridemia and obesity. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.
This compound functions by inhibiting hCE1, which is involved in the hydrolysis of triacylglycerols (TAGs) and other lipid substrates. The inhibition of hCE1 by this compound leads to altered lipid metabolism, particularly affecting the secretion and catabolism of triacylglycerols in hepatic tissues. This mechanism is crucial for understanding its potential therapeutic applications.
Key Findings from Research Studies:
- Inhibition Profile : this compound has demonstrated selective inhibition of hCE1 while showing reduced activity against other esterases such as mouse Ces1g and human CES2 . This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy.
- Effects on Lipid Metabolism : Studies indicate that this compound treatment results in significant reductions in fasting plasma VLDL-TG levels in murine models, suggesting its potential to modulate lipid profiles favorably .
Pharmacological Effects
The pharmacological effects of this compound have been investigated in several experimental settings:
- Case Study 1 : In a study involving mouse embryonic fibroblasts (MEFs), this compound was shown to inhibit NF-κB signaling pathways, leading to altered metabolism under low-glucose conditions. This inhibition resulted in decreased TAG hydrolysis and increased mitochondrial dysfunction, highlighting the compound's impact on cellular energy homeostasis .
- Case Study 2 : Another investigation demonstrated that this compound effectively reduced TAG accumulation in CT-26 colorectal cancer cells under energy stress conditions, indicating its potential role in cancer metabolism . The compound's ability to modulate lipid signaling pathways may provide insights into novel cancer therapies.
Data Table: Summary of Biological Activity
Properties
IUPAC Name |
1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQEFUTOKYBSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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